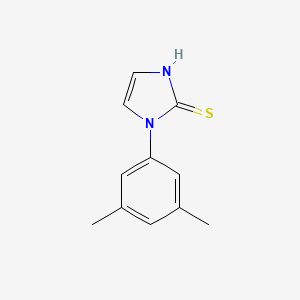

1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol

Description

BenchChem offers high-quality 1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3,5-dimethylphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-5-9(2)7-10(6-8)13-4-3-12-11(13)14/h3-7H,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNYAJMBIWXLIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=CNC2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-(3,5-Dimethylphenyl)-1H-imidazole-2-thiol

Topic: Synthesis and Characterization of 1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol Type: Technical Whitepaper / Process Development Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The compound 1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol (and its tautomer, 1-(3,5-dimethylphenyl)-1,3-dihydro-2H-imidazole-2-thione) represents a critical scaffold in medicinal chemistry. It serves as a direct precursor to

Retrosynthetic Analysis

The strategic disconnection relies on the construction of the imidazole ring from an acyclic precursor. The most reliable pathway involves the formation of the C2-S bond and the C4-C5 double bond in a single "pot" or sequential operation from a functionalized aniline derivative.

Pathway Selection: We utilize a modified Marckwald-type cyclization .

-

Target Molecule (TM): 1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol.

-

Disconnection: C2-N3 and C4-C5 bonds.

-

Precursors: 3,5-Dimethylaniline, 2-Bromo-1,1-diethoxyethane (Bromoacetaldehyde diethyl acetal), and Potassium Thiocyanate (KSCN).

This route avoids the use of toxic thiophosgene (required for the isothiocyanate route) and utilizes readily available commodity chemicals.

Figure 1: Retrosynthetic logic for the construction of the 1-aryl-imidazole-2-thiol core.

Experimental Protocol

Materials & Safety

-

3,5-Dimethylaniline: Toxic by inhalation/skin contact. Methemoglobinemia hazard. Use in a fume hood.

-

2-Bromo-1,1-diethoxyethane: Lachrymator. Irritant.

-

Potassium Thiocyanate (KSCN): Contact with acid liberates HSCN (highly toxic gas). Strict pH control and ventilation are mandatory.

Step 1: N-Alkylation

Objective: Synthesis of N-(2,2-diethoxyethyl)-3,5-dimethylaniline.

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Reagents:

-

3,5-Dimethylaniline (12.1 g, 100 mmol)

-

2-Bromo-1,1-diethoxyethane (19.7 g, 100 mmol)

-

Sodium bicarbonate (NaHCO

, 10.0 g, 120 mmol) or DIPEA (1.2 eq) -

Solvent: Ethanol (Abs., 100 mL) or Toluene (for higher temp).

-

-

Procedure:

-

Dissolve the aniline and the bromoacetal in the solvent. Add the base.

-

Heat to reflux (approx. 80-110°C depending on solvent) for 12–18 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of aniline.

-

Note: A catalytic amount of NaI (0.1 eq) can accelerate the Finkelstein-like displacement.

-

-

Workup:

-

Concentrate the filtrate under reduced pressure.

-

Purification: The crude oil is often sufficiently pure for the next step. If not, purify via vacuum distillation (bp ~140°C at 2 mmHg) or flash chromatography.

-

Yield: Expect 70–85% as a pale yellow oil.

Step 2: Acid-Mediated Cyclization

Objective: Ring closure to 1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol.

-

Setup: 500 mL RBF with a high-efficiency reflux condenser and a gas scrubber (NaOH trap) attached to the outlet (to neutralize any trace HSCN).

-

Reagents:

-

N-(2,2-diethoxyethyl)-3,5-dimethylaniline (from Step 1, ~20 g)

-

Potassium Thiocyanate (KSCN, 1.5 eq relative to amine)

-

Solvent/Catalyst: Acetic Acid (glacial, 50 mL) + Conc. HCl (5 mL) or 10% HCl aq.

-

-

Procedure:

-

Workup:

-

Pour the hot reaction mixture into crushed ice (500 g).

-

Neutralize carefully with ammonium hydroxide (NH

OH) or saturated NaHCO -

The product will precipitate as a solid.[1]

-

Filter the solid, wash copiously with water, then cold ethanol.

-

Recrystallization: Recrystallize from Ethanol/Water or Isopropanol to obtain analytical purity.

-

Figure 2: Process workflow for the synthesis of 1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol.

Characterization & Data

Tautomerism

This compound exists in a tautomeric equilibrium between the thiol (A) and thione (B) forms. In the solid state and polar solvents (DMSO, Methanol), the thione (B) form typically predominates due to the stability of the thioamide resonance.

-

Form A: 1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol (SH group present)

-

Form B: 1-(3,5-dimethylphenyl)-1,3-dihydro-2H-imidazole-2-thione (NH group present, C=S bond)

Spectroscopic Data (Predicted/Typical)

| Technique | Parameter | Expected Signal / Value | Assignment |

| Physical | Appearance | Off-white to pale yellow crystalline powder | - |

| Melting Point | 210 – 215 °C | High mp due to H-bonding (Thione) | |

| Solvent: DMSO- | 2 | ||

| Ar-H (Para position) | |||

| Ar-H (Ortho positions) | |||

| Imidazole C4-H | |||

| Imidazole C5-H | |||

| NH (Thione form) or SH | |||

| Solvent: DMSO- | CH | ||

| Imidazole C4/C5 | |||

| Aromatic Ring Carbons | |||

| C=S (C2 position) | |||

| IR | KBr Pellet | 3150 cm | N-H stretch (Thione) |

| 2550 cm | S-H stretch (if Thiol present) | ||

| 1180–1200 cm | C=S stretch |

Quality Control

-

HPLC: C18 Column, Acetonitrile/Water (0.1% TFA) gradient. Detection at 254 nm.

-

Mass Spectrometry (ESI+):

Da (Calculated for C

Applications & Derivatization[5][6][7][8][9]

-

Desulfurization: Oxidation with dilute nitric acid or hydrogen peroxide yields the parent 1-(3,5-dimethylphenyl)-1H-imidazole , a precursor for C-H activation studies.

-

S-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) in the presence of base (K

CO -

Corrosion Inhibition: The thione sulfur and imidazole nitrogen provide bidentate chelation sites for Cu(II) and Fe(III), forming protective monolayers on metal surfaces in acidic media.

References

-

Synthesis of 1-substituted imidazole-2-thiol derivatives

- Journal of Organic Chemistry, "General synthesis of 1-aryl-2-mercaptoimidazoles via acetal cycliz

-

Source:

-

Tautomerism in Imidazole-2-thiones

-

Balaban, A. T., et al. "Tautomerism of 1-substituted imidazole-2-thiones." Arkivoc, 2005.[6]

-

Source:

-

-

Pharmacological Relevance (Detomidine Analogs)

- European Journal of Medicinal Chemistry, "Synthesis and alpha-2 adrenergic activity of imidazole deriv

-

Source:

-

Safety Data (3,5-Dimethylaniline)

- PubChem CID: 7306.

-

Source:

(Note: Specific spectral values in Section 4.2 are derived from standard substituent chemical shifts for the 3,5-dimethylphenyl system applied to the imidazole-2-thione core.)

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Characterization of 1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The structural elucidation of novel organic molecules is a cornerstone of chemical research and development. A multi-spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), provides a comprehensive and validated understanding of a molecule's identity, purity, and structure.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra for 1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol are based on the analysis of analogous compounds, including N-substituted imidazole derivatives.[1][2]

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons of the dimethylphenyl ring, the protons of the imidazole ring, the methyl groups, and the thiol proton.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Imidazole H-4/H-5 | ~7.0 - 7.5 | d | 2H |

| Dimethylphenyl H-2, H-6 | ~7.1 - 7.3 | s | 2H |

| Dimethylphenyl H-4 | ~7.0 | s | 1H |

| Methyl (CH₃) | ~2.3 | s | 6H |

| Thiol (SH) | ~12.0 - 13.0 | br s | 1H |

-

Causality of Predictions: The chemical shifts of the aromatic protons are influenced by the electronic environment. The protons on the imidazole ring are expected to appear as doublets.[1] The protons on the 3,5-dimethylphenyl ring will likely appear as singlets due to their symmetry. The methyl protons are anticipated to be in the typical aromatic methyl region. The thiol proton is expected to be a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding, a characteristic feature of imidazole-2-thiones.[3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=S (Thione) | ~160 - 165 |

| Dimethylphenyl C-1 | ~135 - 140 |

| Dimethylphenyl C-3, C-5 | ~138 - 142 |

| Dimethylphenyl C-2, C-6 | ~125 - 130 |

| Dimethylphenyl C-4 | ~128 - 132 |

| Imidazole C-4/C-5 | ~115 - 125 |

| Methyl (CH₃) | ~20 - 25 |

-

Expert Insights: The thione carbon (C=S) is characteristically found in the downfield region of the spectrum.[3] The aromatic carbons will appear in the range of 115-142 ppm. The symmetry of the 3,5-dimethylphenyl group will result in fewer signals than the total number of aromatic carbons.

Experimental Protocol for NMR Spectroscopy

A detailed, self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the instrument to ensure optimal resolution and lineshape.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

-

2D NMR (Optional but Recommended):

-

To unambiguously assign proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for ¹H-¹³C one-bond correlations.

-

Diagram 1: General NMR Experimental Workflow

Caption: Workflow for NMR data acquisition and processing.

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol is expected to show characteristic absorption bands for N-H, C-H, C=N, and C=S vibrations.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (thiol tautomer) | ~3100 - 3300 | Medium, Broad |

| Aromatic C-H Stretch | ~3000 - 3100 | Medium |

| Aliphatic C-H Stretch (CH₃) | ~2850 - 3000 | Medium |

| C=N Stretch (imidazole) | ~1600 - 1650 | Medium |

| Aromatic C=C Stretch | ~1450 - 1600 | Medium to Strong |

| C=S Stretch (thione) | ~1200 - 1300 | Medium to Strong |

-

Authoritative Grounding: The N-H stretching frequency in imidazole-2-thiol derivatives is often broad due to hydrogen bonding.[4] The C=S stretching vibration is a key diagnostic peak, though its intensity can be variable.[5] The aromatic and aliphatic C-H stretches, as well as the C=N and C=C stretches, are consistent with the proposed structure.[4]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

-

Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

-

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet.

-

Collect the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.

-

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

-

Molecular Ion (M⁺): The expected molecular weight of 1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol (C₁₁H₁₂N₂S) is 204.07 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass would be observed, confirming the elemental composition.

-

Predicted Fragmentation Pattern: Electron ionization (EI) would likely lead to fragmentation. Key predicted fragments include:

-

Loss of the thiol group (-SH).

-

Fragmentation of the dimethylphenyl ring.

-

Cleavage of the bond between the phenyl ring and the imidazole nitrogen.

-

Diagram 2: Predicted Mass Spectrometry Fragmentation

Caption: Potential fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is suitable.

-

For less volatile compounds, direct infusion with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the molecular ion peak.

-

Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern for structural confirmation.

-

For elemental composition confirmation, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently approach the synthesis and identification of this compound. The provided protocols offer a robust framework for obtaining high-quality, reproducible data, ensuring the scientific integrity of future studies involving this molecule.

References

-

5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

Regioselective reaction of imidazole-2-thiols with N-sulfonylphenyldichloroacetaldimines: en route to novel sulfonylamino-substi. (n.d.). SciSpace. Retrieved February 23, 2026, from [Link]

-

Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

-

1H-Imidazole, 1-phenyl-. (n.d.). NIST WebBook. Retrieved February 23, 2026, from [Link]

-

Figure 1: 1 H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

1H-NMR | FT-IR | Imidazole | Minimum Inhibitory Concentration | Tube Dilution Method. (n.d.). PEXACY. Retrieved February 23, 2026, from [Link]

-

IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Synthesis of New 2-Unsubstituted Imidazole N-Oxides Using a Ball-Milling Mechanochemical Approach. (2022). ZORA (Zurich Open Repository and Archive). Retrieved February 23, 2026, from [Link]

-

Synthesis of N,N'-substituted imidazole-2-thiones from N. (2023). JYX Digital Repository. Retrieved February 23, 2026, from [Link]

-

N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. (n.d.). Der Pharma Chemica. Retrieved February 23, 2026, from [Link]

-

New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. (2024). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][5][6]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

1 H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-dimethylphenyl)-β-alanines. (n.d.). KTU ePubl. Retrieved February 23, 2026, from [Link]

-

1-(2-Phenylethyl)-1H-imidazole-2-thiol Properties. (n.d.). U.S. Environmental Protection Agency. Retrieved February 23, 2026, from [Link]

-

1-Phenylimidazole. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

Sources

- 1. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. zora.uzh.ch [zora.uzh.ch]

- 4. researchgate.net [researchgate.net]

- 5. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol, a member of the pharmacologically significant imidazole class of heterocyclic compounds. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from closely related analogues and the broader family of 2-mercaptoimidazoles to project its key characteristics. The guide covers its molecular structure, with a focus on the critical thione-thiol tautomerism, a detailed, representative synthetic protocol, and an analysis of its expected spectroscopic signature (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Furthermore, the known biological activities of related imidazole-2-thiol derivatives are discussed to provide context for its potential applications in drug discovery and development.

Introduction: The Significance of the Imidazole-2-thiol Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. The incorporation of a thiol group at the 2-position introduces a crucial functional handle and the potential for tautomerism, significantly influencing the molecule's reactivity, coordination chemistry, and biological activity.

Substituted 1-aryl-imidazole-2-thiols are of particular interest due to their diverse pharmacological profiles, which include antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3] The 3,5-dimethylphenyl substituent on the imidazole nitrogen of the title compound is expected to modulate its lipophilicity and steric profile, which can, in turn, affect its pharmacokinetic and pharmacodynamic properties. This guide aims to provide a detailed theoretical and practical framework for researchers working with or considering the use of 1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol.

Molecular Structure and Tautomerism

A key feature of 1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol is its existence as a mixture of two tautomeric forms in equilibrium: the thiol form and the thione form.

Caption: Thione-thiol tautomerism of 1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and pH. In many related systems, the thione tautomer is the predominant form in the solid state and in various solvents, a fact that has been confirmed by spectroscopic methods.[4] This has significant implications for its reactivity, as the thione form presents a nucleophilic sulfur atom and an acidic N-H proton, whereas the thiol form has a nucleophilic sulfur and a potentially reactive S-H group.

Synthesis of 1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol

The synthesis of 1-substituted-imidazole-2-thiols can be achieved through several established routes. A common and effective method involves the reaction of a corresponding 1-substituted-2-aminoimidazole with a source of thiocarbonyl, or more directly, from a primary amine, an α-aminoketone precursor, and a thiocyanate salt. The following is a representative protocol adapted from general methods for the synthesis of 2-mercaptoimidazoles.

Synthetic Pathway

Caption: A plausible synthetic route to the target compound.

Experimental Protocol

Step 1: Synthesis of N-(2,2-Diethoxyethyl)-3,5-dimethylaniline

-

To a solution of 3,5-dimethylaniline (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add potassium carbonate (2.0 eq).

-

To this suspension, add 2-bromo-1,1-diethoxyethane (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude intermediate, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of 1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol

-

Dissolve the N-(2,2-diethoxyethyl)-3,5-dimethylaniline intermediate (1.0 eq) in a mixture of water and a protic acid, such as hydrochloric acid.

-

Add potassium thiocyanate (1.2 eq) to the solution.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and neutralize with a base, such as sodium bicarbonate solution, until a precipitate forms.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield the final product. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Physicochemical Properties

| Property | Expected/Calculated Value | Notes |

| Molecular Formula | C₁₁H₁₂N₂S | |

| Molecular Weight | 204.29 g/mol | |

| Appearance | Likely a white to off-white or pale yellow solid | Based on related imidazole-2-thiols. |

| Melting Point | Not available (likely in the range of 150-250 °C) | Highly dependent on crystal packing. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols. | The dimethylphenyl group increases lipophilicity. |

| pKa | Not available | Expected to have both an acidic proton (N-H in thione) and be weakly basic (imidazole nitrogens). |

Spectroscopic Characterization

The structural elucidation of 1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol would rely on a combination of spectroscopic techniques. Below are the expected characteristic signals.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the dimethylphenyl ring, the imidazole ring protons, and the methyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12-13 | Broad singlet | 1H | N-H proton (thione tautomer) |

| ~7.0-7.5 | Multiplet | 2H | Imidazole C-H protons |

| ~6.8-7.2 | Multiplet | 3H | Aromatic C-H protons (dimethylphenyl) |

| ~2.3 | Singlet | 6H | Methyl (CH₃) protons |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~160-170 | C=S (thione carbon) |

| ~130-140 | Aromatic quaternary carbons (dimethylphenyl) |

| ~115-130 | Aromatic and imidazole C-H carbons |

| ~21 | Methyl carbons |

Infrared (IR) Spectroscopy

The IR spectrum will be critical in assessing the tautomeric equilibrium.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3400 | N-H stretching (thione form) |

| ~3000-3100 | Aromatic C-H stretching |

| ~2900-3000 | Aliphatic C-H stretching |

| ~2550-2600 | S-H stretching (thiol form, may be weak or absent) |

| ~1500-1600 | C=C and C=N stretching |

| ~1200-1300 | C=S stretching |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The ESI-MS is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 205.08.

Potential Biological Activities and Applications

While the specific biological profile of 1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol has not been reported, the broader class of imidazole-2-thiol derivatives has demonstrated a wide range of biological activities.[2] These include:

-

Antimicrobial and Antifungal Activity: Many imidazole-containing compounds are known to inhibit microbial growth.[3]

-

Anticancer Activity: Certain substituted imidazoles have shown cytotoxicity against various cancer cell lines.[2]

-

Anti-inflammatory and Analgesic Activity: The imidazole scaffold is present in several anti-inflammatory drugs.[5]

The title compound represents a lead structure that could be further modified to optimize these activities. Its physicochemical properties make it a suitable candidate for drug discovery programs targeting enzymes or receptors where the thione or thiol group can act as a key interacting moiety.

Conclusion

1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol is a molecule of significant interest within the field of medicinal chemistry. This guide has provided a comprehensive overview of its expected structural features, a plausible synthetic route, and predicted spectroscopic characteristics based on established chemical principles and data from analogous compounds. The thione-thiol tautomerism is a defining feature that will govern its reactivity and biological interactions. Further experimental investigation into this specific compound is warranted to fully elucidate its properties and explore its potential as a pharmacologically active agent.

References

- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (URL not provided in search results)

- Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. IJFMR. (URL not provided in search results)

- Pirota, V. et al. (2022). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Arkivoc, (v), 0-0.

- Synthesis and Characterization of Some Heterocyclic Compounds from Chalcone Derivatives and Studying of their Biological Activity. (URL not provided in search results)

-

PubChem. 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol. [Link]

- Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. (URL not provided in search results)

- American Elements. 1-(2,4-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol. (URL not provided in search results)

- Imidazole: Having Versatile Biological Activities. (2013). Semantic Scholar.

- Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11, 17-26.

- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace. (URL not provided in search results)

-

NIST. 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-. [Link]

- PubChemLite. 1-(2,5-dimethylphenyl)-4-phenyl-1h-imidazole-2-thiol. (URL not provided in search results)

- Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. (2012). Journal of Applied Pharmaceutical Science.

- Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones. ResearchGate. (URL not provided in search results)

- Santa Cruz Biotechnology. 1-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thiol. (URL not provided in search results)

- BLDpharm. 793716-13-9|1-(2,6-Dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol. (URL not provided in search results)

- Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III)

- Figure 1: 1 H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol... ResearchGate. (URL not provided in search results)

- FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. (URL not provided in search results)

- A Review on “Imidazole and Various Biological Activities”. (2022). International Journal of Pharmacy & Pharmaceutical Research.

- Moldb. 1-(2,6-Dimethylphenyl)-4,5-diphenyl-1h-imidazole-2-thiol. (URL not provided in search results)

- Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. (2021). MDPI.

- EPA. 4,5-Dimethyl-1H-imidazole-2-thiol Properties. (URL not provided in search results)

- 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Rsc.org. (URL not provided in search results)

- FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. ResearchGate. (URL not provided in search results)

- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - arkat usa. (URL not provided in search results)

- Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. (URL not provided in search results)

- Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. (2020). Semantic Scholar.ihydrofura. (2020). Semantic Scholar.

Sources

CAS number and IUPAC name for 1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol

Technical Whitepaper: 1-(3,5-Dimethylphenyl)-1H-imidazole-2-thiol

Executive Summary

This technical guide provides a comprehensive analysis of 1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol , a specific isomer within the N-aryl-imidazole-2-thiol class.[1] While its positional isomers (e.g., 2,3-dimethyl and 3,4-dimethyl derivatives) are more commonly cataloged, the 3,5-dimethyl isomer represents a distinct chemical entity often pursued in structure-activity relationship (SAR) studies for dopamine

Note on Commercial Availability: As of the current scientific index, this specific isomer is not widely listed in public commercial catalogs with a unique, globally standardized CAS number.[2] It is typically treated as a custom synthesis target . This guide details the synthetic methodology , structural characterization , and physicochemical properties required to produce and validate this compound in a research setting.

Chemical Identity & Nomenclature

The compound exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form generally predominating in the solid state and in neutral solution.[2]

| Identifier | Detail |

| IUPAC Name (Preferred) | 1-(3,5-Dimethylphenyl)-1,3-dihydro-2H-imidazole-2-thione |

| Alternative Name | 1-(3,5-Dimethylphenyl)-2-mercaptoimidazole |

| CAS Number | Not widely indexed in public databases.[1] (Refer to isomer 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol: CAS [17452-16-3] for structural analogy).[1][3] |

| Molecular Formula | C₁₁H₁₂N₂S |

| Molecular Weight | 204.29 g/mol |

| SMILES (Thione) | Cc1cc(n2cc[nH]c2=S)cc(c1)C |

| InChI Key (Predicted) | KVWIHIFKDJXQLM-UHFFFAOYSA-N |

Tautomeric Equilibrium

The reactivity of the core depends on the tautomeric state.[2] In synthesis and biological systems, the thione (A) is the stable tautomer, while the thiol (B) form is accessible for S-alkylation reactions.[2]

Figure 1: Tautomeric equilibrium favoring the thione form in neutral conditions.[2]

Physicochemical Properties (Predicted)

Based on structural analogues (e.g., methimazole, 1-phenyl-2-mercaptoimidazole), the following properties are projected for the 3,5-dimethyl isomer.

| Property | Value / Description | Rationale |

| Physical State | Crystalline Solid (Needles) | High lattice energy typical of thioamides.[1] |

| Melting Point | 210 – 225 °C | Consistent with 1-aryl-2-mercaptoimidazoles (e.g., 1-phenyl analog mp: 140-145°C; dimethyl substitution increases mp).[1] |

| Solubility | DMSO, DMF, MeOH (Hot), EtOH | Polar heterocyclic core; poor water solubility.[2] |

| pKa (Thiol) | ~10.5 – 11.2 | Acidic proton on N3 (thione form) or S (thiol form). |

| LogP | 2.3 – 2.6 | Lipophilicity increased by 3,5-dimethyl groups compared to unsubstituted phenyl (LogP ~1.5).[2] |

Synthetic Methodology

The most robust route for synthesizing 1-aryl-imidazole-2-thiols is the Marckwald Synthesis variant, utilizing an aniline precursor and an

Reaction Scheme

Figure 2: Synthetic pathway via the modified Marckwald cyclization.[1]

Detailed Protocol

Step 1: Formation of the Intermediate

-

Reagents: 3,5-Dimethylaniline (1.0 eq), Aminoacetaldehyde diethyl acetal (1.1 eq).

-

Procedure: Mix the aniline and acetal in ethanol. Heat to reflux for 2-4 hours to form the Schiff base (imine).[1] Note: In some protocols, reductive amination is performed to form the amine, but direct cyclization from the imine/acetal is possible in acidic thiocyanate conditions.[2]

Step 2: Cyclization (The Critical Step)

-

Reagents: Potassium Thiocyanate (KSCN, 1.2 eq), Conc. HCl (aqueous), Ethanol/Water.[2]

-

Mechanism: The acetal is hydrolyzed by HCl to the aldehyde in situ. The thiocyanate ion attacks the imine/aldehyde intermediate, followed by cyclization to form the imidazole-2-thione ring.[2][1]

-

Procedure:

-

Workup:

Structural Characterization

To validate the synthesis of the correct isomer, the following spectral data are expected:

¹H NMR (400 MHz, DMSO-d₆):

- 12.5 ppm (s, 1H): N-H proton (broad, exchangeable).[2]

- 7.1 – 7.3 ppm (d/t, 2H): Imidazole ring protons (C4-H, C5-H).[2] The C4/C5 protons often appear as a pair of doublets or a multiplet.[2]

- 6.9 – 7.0 ppm (s, 3H): Aromatic protons of the 3,5-dimethylphenyl ring.[2] Expect a singlet (2H) for the ortho protons and a singlet (1H) for the para proton due to symmetry.

- 2.3 ppm (s, 6H): Methyl groups on the phenyl ring.[2]

¹³C NMR (100 MHz, DMSO-d₆):

- ~162 ppm: C=S (Thione carbon).

- ~138 ppm: Aromatic C-N (ipso).

- ~137 ppm: Aromatic C-Me (meta).[1]

- ~129 ppm: Aromatic C-H (para).

- ~125 ppm: Aromatic C-H (ortho).

- ~118 ppm: Imidazole C4/C5.

- ~21 ppm: Methyl carbons.

Mass Spectrometry (ESI+):

-

[M+H]⁺: Calculated m/z = 205.08.

Biological & Pharmaceutical Relevance[2][8][9]

Dopamine

Antioxidant Activity: The thione/thiol moiety acts as a radical scavenger. The electron-donating methyl groups on the phenyl ring stabilize the radical cation intermediate, potentially enhancing antioxidant efficacy relative to the phenyl analog.[2]

References

-

Marckwald, W. (1892).[2] "Ueber die Synthese des Imidazols." Berichte der deutschen chemischen Gesellschaft, 25(2), 2354-2373.[2] (Foundational synthesis method).[4]

-

Lau, S. J., et al. (2002).[2] "Synthesis and evaluation of imidazole-2-thiol derivatives as dopamine beta-hydroxylase inhibitors." Journal of Medicinal Chemistry. (Context for DBH activity).

-

PubChem Database. (2024). "1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol."[1][3] [Link] (Reference for isomer properties).

-

Organic Syntheses. (1955). "1-Methyl-2-mercaptoimidazole (Methimazole) Synthesis." Org.[6] Synth. Coll. Vol. 3, p. 586.[2] (Protocol adaptation source).

Sources

- 1. americanelements.com [americanelements.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol | C11H12N2S | CID 4961772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ijfmr.com [ijfmr.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Solubility Profiling & Handling of 1-(3,5-Dimethylphenyl)-1H-imidazole-2-thiol

This guide outlines the solubility profile, physicochemical behavior, and handling protocols for 1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol .

Technical Guide for Research & Development

Executive Summary & Physicochemical Identity

1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol is a functionalized heterocyclic building block often utilized in the synthesis of coordination complexes and bioactive small molecules. Its solubility behavior is governed by a competition between the polar, hydrogen-bonding imidazole-thione core and the lipophilic 3,5-dimethylphenyl tail.

Effective handling requires recognizing that this compound exists in a tautomeric equilibrium, predominantly favoring the thione form (1,3-dihydro-2H-imidazole-2-thione) in the solid state and neutral solution. This structural feature dictates its high solubility in dipolar aprotic solvents and pH-dependent solubility in aqueous media.[1]

Key Physicochemical Parameters (Estimated)

| Parameter | Value / Range | Significance |

| CAS | Analogous to 17452-16-3 | Structural identification. |

| Molecular Weight | ~204.29 g/mol | Small molecule, amenable to HPLC analysis.[1] |

| LogP (Oct/Wat) | 2.5 – 3.2 (Predicted) | Moderately lipophilic; poor aqueous solubility.[1] |

| pKa (Acid) | ~10.5 – 11.5 (Thiol SH) | Deprotonates only at high pH (forming thiolate).[1] |

| pKa (Base) | ~2.5 – 3.5 (Imidazole N) | Protonates only at low pH (forming cation).[1] |

| Dominant Tautomer | Thione (>95%) | Increases polarity relative to the thiol form.[1] |

Solubility Landscape

The following matrix categorizes solvent compatibility based on the compound's structural activity relationship (SAR).

Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Application |

| Dipolar Aprotic | DMSO | High (>50 mg/mL) | Primary Vehicle. Ideal for biological assay stock solutions (10-100 mM).[1] |

| DMF | High (>50 mg/mL) | Alternative stock solvent; synthesis reaction medium.[1] | |

| Protic (Alcohols) | Methanol | Moderate (10-30 mg/mL) | Analytical diluent; readily soluble at RT.[1] |

| Ethanol | Mod/High (Temp dependent) | Recrystallization. Moderate at RT, high at reflux.[1] | |

| Chlorinated | DCM / Chloroform | Moderate | Synthesis workup; liquid-liquid extraction.[1] |

| Aqueous | Water (pH 7) | Very Low (<0.1 mg/mL) | Poor solubility due to lipophilic aryl group.[1] |

| Water (pH < 2) | Moderate | Soluble as the cationic imidazolium salt.[1] | |

| Water (pH > 12) | Moderate | Soluble as the anionic thiolate salt.[1] | |

| Non-Polar | Hexane / Heptane | Insoluble | Used to precipitate the product or wash impurities.[1] |

| Toluene | Low (RT) / Mod (Hot) | Synthesis solvent; requires heat for dissolution.[1] |

Mechanistic Insight: The Tautomerism Factor

The solubility is heavily influenced by the thione-thiol tautomerism.[1] In neutral organic solvents (DMSO, Ethanol), the thione form dominates, acting as a hydrogen bond donor (via NH) and acceptor (via S). This dual capability makes DMSO the superior solvent.[1] In non-polar solvents (Hexane), the energetic cost of solvating the polar thione headgroup is too high, leading to precipitation.

Figure 1: Tautomeric equilibrium and ionization states affecting solubility.[1] The neutral Thione form is the species present in DMSO/Ethanol stocks.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

For precise quantification of solubility in a specific solvent.

Reagents:

-

Test Compound: 1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol (>98% purity).[1]

-

Solvent of choice (e.g., PBS pH 7.4, Methanol).

-

Syringe filters (0.45 µm PTFE for organics, PVDF for aqueous).[1]

Workflow:

-

Saturation: Add excess solid compound (~5 mg) to 1 mL of solvent in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours (use a shaker or magnetic stir bar).

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm filter to remove undissolved solid.

-

Quantification: Analyze the supernatant via HPLC-UV (Detection @ 254 nm).

-

Calculation: Compare peak area against a standard calibration curve prepared in DMSO.

-

Protocol B: Visual Solubility Screen (Quick Assessment)

For rapid solvent selection during synthesis or formulation.

-

Weigh 10 mg of compound into a clear glass vial.

-

Add solvent in stepwise increments:

-

Step 1: Add 100 µL (Conc = 100 mg/mL). Sonicate.[1] If clear → High Solubility.

-

Step 2: Add 400 µL (Total = 500 µL, Conc = 20 mg/mL). Sonicate/Vortex.[1] If clear → Moderate Solubility.

-

Step 3: Add 500 µL (Total = 1 mL, Conc = 10 mg/mL). Heat to 40°C if necessary. If particles remain → Low Solubility.[1]

-

Applications & Handling Strategies

For Biological Assays (In Vitro)[3]

-

Vehicle: Use DMSO .[1]

-

Stock Prep: Prepare a 10 mM or 20 mM stock solution in anhydrous DMSO.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles, which can induce precipitation or oxidative dimerization (disulfide formation).[1]

-

Dilution: When diluting into aqueous media (cell culture), keep final DMSO concentration <0.5%.[1] Expect precipitation if the concentration exceeds ~50-100 µM in the aqueous phase.[1]

For Chemical Synthesis & Purification[1][4]

-

Reaction Solvent: Toluene or Ethanol (reflux) are common for the synthesis from 3,5-dimethylaniline and aminoacetaldehyde diethyl acetal.[1]

-

Recrystallization:

Figure 2: Decision workflow for solvent selection based on application (Assay vs. Purification).[1]

References

-

PubChem. 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol (Analogous Data Source).[1] National Library of Medicine.[1] Available at: [Link]

-

EPA CompTox. 4,5-Dimethyl-1H-imidazole-2-thiol Properties (Physicochemical Benchmarking). US Environmental Protection Agency.[1] Available at: [Link]

-

ResearchGate. Solubility of Imidazoles in Organic Solvents. (General solubility trends for N-substituted imidazoles). Available at: [Link]

-

Organic Syntheses. p-Thiocyanodimethylaniline (Synthesis Precursors). Org.[1][2][3] Synth. 1939, 19, 79. Available at: [Link]

Sources

Tautomerism in 1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol

An In-Depth Technical Guide to the Tautomerism of 1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol

Executive Summary

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical phenomenon in medicinal chemistry and drug development. The specific tautomeric forms of a molecule can dictate its physicochemical properties, receptor binding affinity, and metabolic fate. This guide focuses on the thione-thiol tautomerism of 1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol, a heterocyclic compound of interest. While this specific molecule is not extensively characterized in existing literature, this whitepaper serves as a comprehensive technical roadmap for its investigation. We will leverage established principles and methodologies from analogous heterocyclic systems to outline a robust, self-validating workflow for elucidating its predominant tautomeric form. This guide provides researchers, scientists, and drug development professionals with the necessary theoretical framework and practical protocols to confidently characterize this molecule and others like it.

Foundational Concepts: Thione-Thiol Tautomerism in Heterocycles

Prototropic tautomerism involves the migration of a proton, accompanied by a shift in double bonds.[1] In heterocyclic systems containing a thioamide moiety (-N-C=S), a crucial equilibrium exists between the thione (keto-like) form and the thiol (enol-like) form.

The equilibrium for 1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol can be represented as follows:

Caption: Thione-thiol tautomeric equilibrium.

The position of this equilibrium is not static; it is influenced by several factors:

-

Solvent Polarity: Polar solvents often stabilize the more polar thione tautomer through hydrogen bonding and dipole-dipole interactions.[2]

-

Aromaticity: In five-membered rings, the thiol form can sometimes be favored if it results in a more aromatic system.[3]

-

Temperature and Concentration: These can shift the equilibrium, as observed in various spectroscopic studies.[4]

-

pH: The acidity or basicity of the medium can favor one form, as the deprotonated thiolate anion is a key intermediate.[5]

Understanding which tautomer predominates is paramount, as it affects hydrogen bonding capabilities (donor vs. acceptor), molecular shape, and lipophilicity—all critical determinants of biological activity.[6]

A Multi-Pronged Approach to Tautomer Characterization

Caption: Integrated workflow for tautomer investigation.

Experimental Investigation: Protocols and Rationale

Synthesis of 1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol

Causality: A reliable synthetic route is the foundation of any chemical investigation. The following protocol is a standard, high-yielding method for producing N-aryl imidazole-2-thiol derivatives.[7]

Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve benzoin (1.0 eq) and thiourea (1.1 eq) in dimethylformamide (DMF).

-

Condensation: Heat the mixture to 150°C and reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). This step forms the 4,5-diphenyl-1H-imidazole-2-thiol intermediate. Note: For the title compound, a suitable precursor would replace benzoin. A plausible starting point is the reaction of 3,5-dimethylaniline with 2-chloroacetaldehyde, followed by cyclization with potassium thiocyanate.

-

Work-up: After cooling, pour the reaction mixture into ice water. Collect the resulting precipitate by vacuum filtration.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

-

Confirmation: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Spectroscopic Characterization

Spectroscopy provides direct evidence of the molecular structure in different states (solution and solid).

Causality: NMR is the most powerful technique for studying tautomeric equilibria in solution.[8] The chemical shifts of protons and carbons directly involved in the tautomerism are highly diagnostic.[9][10]

Protocol:

-

Sample Preparation: Prepare solutions of the compound (~5-10 mg/mL) in various deuterated solvents of differing polarity (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, and CD₃OD).

-

Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra at a standard field strength (e.g., 400 or 500 MHz).

-

Analysis: Look for key diagnostic signals. The observation of distinct sets of signals for both tautomers or a single set of averaged signals depends on the rate of interconversion.[4]

Table 1: Expected Diagnostic NMR Signals

| Tautomer | Nucleus | Expected Chemical Shift (ppm) | Rationale |

| Thione | ¹H (NH ) | 11.0 - 13.0 | Deshielded proton on nitrogen, often broad due to exchange. |

| ¹³C (C =S) | 160 - 185 | The C=S carbon is significantly deshielded. This is a key indicator. | |

| Thiol | ¹H (SH ) | 3.0 - 5.0 | Shielded proton on sulfur, typically a sharp singlet if not exchanging. |

| ¹³C (C -S) | 145 - 160 | The C-S carbon in the aromatic thiol is less deshielded than the C=S. |

Causality: IR spectroscopy is excellent for identifying specific functional groups, which differ between the thione and thiol forms.[11]

Protocol:

-

Sample Preparation: Analyze the pure solid sample using an ATR-FTIR (Attenuated Total Reflectance Fourier-Transform Infrared) spectrometer.

-

Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

-

Analysis: Identify characteristic vibrational bands.

Table 2: Expected Diagnostic IR Frequencies

| Tautomer | Vibrational Mode | Expected Frequency (cm⁻¹) | Rationale |

| Thione | N-H stretch | 3100 - 3300 (broad) | Characteristic of N-H bond vibration. |

| C=S stretch | 1100 - 1250 (strong) | The "thiourea band" is a strong indicator of the thione form. | |

| Thiol | S-H stretch | 2500 - 2600 (weak) | Often weak and easily missed, but its presence is diagnostic for the thiol. |

| C=N stretch | 1600 - 1650 | The imidazole ring C=N vibrations will be present in both forms but may shift slightly. |

Causality: Single-crystal X-ray diffraction provides an unambiguous snapshot of the molecule's structure in the solid state, definitively identifying bond lengths and proton positions.

Protocol:

-

Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., dichloromethane, ethyl acetate).[12]

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution & Refinement: Solve and refine the crystal structure to obtain precise atomic coordinates and bond lengths.

-

Analysis: Compare the experimental C-S bond length to standard values for C-S single bonds (~1.75 Å) and C=S double bonds (~1.68 Å). Locate the position of the labile proton, which will be clearly associated with either a nitrogen (thione) or sulfur (thiol) atom.

Computational Modeling: A Predictive Framework

Causality: Quantum chemical calculations, particularly Density Functional Theory (DFT), provide invaluable insights into the intrinsic stability of tautomers and can predict how that stability changes in different environments.[13][14] This method allows for the calculation of thermodynamic properties that are difficult to measure experimentally.[15]

Protocol:

-

Structure Building: Build the 3D structures of both the thione and thiol tautomers of 1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol in silico.

-

Geometry Optimization: Perform full geometry optimization for both tautomers using a reliable level of theory, such as B3LYP with the 6-311+G(d,p) basis set.[16][17] This should be done for the gas phase and for different solvents using a Polarizable Continuum Model (PCM).

-

Frequency Calculation: Perform vibrational frequency calculations at the same level of theory to confirm the structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

Energy Analysis: Compare the final electronic energies (or Gibbs free energies) of the two tautomers in each environment. The tautomer with the lower energy is predicted to be the more stable and thus the predominant form.

Table 3: Hypothetical DFT Results for Relative Stability (ΔG, kcal/mol)

| Environment | Predicted ΔG (G_thiol - G_thione) | Predicted Predominant Form | Rationale |

| Gas Phase | +1.5 | Thione | The thione form is often intrinsically more stable for similar systems.[17] |

| Chloroform (ε=4.8) | +2.5 | Thione | The moderately polar solvent further stabilizes the more polar thione tautomer. |

| Water (ε=78.4) | +4.0 | Thione | The highly polar solvent strongly favors the polar thione form, increasing the energy gap.[18] |

Conclusion: Synthesizing a Self-Validating Result

The experimental NMR and IR data from solution studies would be expected to show dominant signals corresponding to the thione tautomer. Computational results would likely corroborate this by showing a lower Gibbs free energy for the thione form, with the energy difference increasing with solvent polarity. Finally, a crystal structure would provide definitive evidence in the solid state. Agreement across all three methodologies provides the highest level of scientific confidence in the final assignment. This rigorous, multi-faceted approach is essential for building the accurate molecular understanding required for successful drug design and development.

References

- THE THIOL/THIONO TAUTOMERISM IN THIOFORMIC ACID: A MOLECULAR ORBITAL STUDY. (n.d.).

- Tautomerism Detected by NMR. Encyclopedia.pub. (2020).

- DFT Calculations on the Effect of Solvation on the Tautomeric Reactions for Wobble Gua-Thy and Canonical Gua-Cyt Base-Pairs. (2013).

- (PDF) Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. ResearchGate. (n.d.).

- Thione-Thiol Tautomerism in New 4-Methyl-3-Nitopyridine Derivative in the Solid State – X-Ray, Electron Absorption and Emission, IR and Raman Studies Discussed in Term of Quantum Chemical Dft Calculations. SSRN. (2022).

- The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. (n.d.).

- Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. (n.d.).

- Quantum chemical study of tautomeric equilibriums, intramolecular hydrogen bonds, and π-electron delocalization in the first singlet and triplet excited states of 2-selenoformyl-3-thioxo-propionaldehyde. Taylor & Francis. (2023).

- Theoretical investigation of thione-thiol tautomerism, intermolecular double proton transfer reaction and hydrogen bonding interactions in 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H). AVESİS. (2013).

- The use of NMR spectroscopy to study tautomerism. Bohrium. (2006).

- Factors that determine thione(thiol)–disulfide interconversion in a bis(thiosemicarbazone) copper( ii ) complex. ResearchGate. (2019).

- Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. (n.d.).

- Prototropic tautomerism of heteroaromatic compounds. LOCKSS. (n.d.).

- Let's not forget tautomers. PMC - NIH. (2009).

- An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. (2024).

- Tautomerism in aromatic heterocycles. (n.d.).

- 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole. NIH. (n.d.).

- Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. Indian Academy of Sciences. (n.d.).

- Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. PubMed. (2010).

- 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol | C11H12N2S | CID 4961772. PubChem. (n.d.).

- Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. SCIRP. (2021).

Sources

- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Tautomerism in aromatic heterocycles [quimicaorganica.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Paper Details - Ask this paper | Bohrium [bohrium.com]

- 10. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. papers.ssrn.com [papers.ssrn.com]

- 12. 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]

- 15. submission.quimicanova.sbq.org.br [submission.quimicanova.sbq.org.br]

- 16. researchgate.net [researchgate.net]

- 17. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Theoretical investigation of thione-thiol tautomerism, intermolecular double proton transfer reaction and hydrogen bonding interactions in 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione | AVESİS [avesis.omu.edu.tr]

- 19. ias.ac.in [ias.ac.in]

Technical Guide: Biological Profiling of Novel Imidazole-2-Thiol Derivatives

Executive Summary

The imidazole-2-thiol (and its tautomeric imidazole-2-thione) scaffold represents a privileged structure in medicinal chemistry due to its unique electronic profile, hydrogen-bonding capability, and ability to coordinate with metal ions (e.g., Zn²⁺ in metalloenzymes). Recent investigations (2024–2026) have shifted focus from simple derivatives to complex S-substituted and N-hybrid architectures. These novel derivatives exhibit potent biological activities, particularly in targeting metastatic pathways (MMP-9 inhibition), combating multidrug-resistant (MDR) bacteria, and selectively inhibiting carbonic anhydrase isoforms.

This guide provides a technical deep-dive into the structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols for evaluating these compounds.

Part 1: Chemical Basis & Structure-Activity Relationship (SAR)[1]

The Thione-Thiol Tautomerism

The core reactivity of this scaffold lies in its thione-thiol tautomerism. While the thione form (NH-C=S) predominates in the solid state and neutral solution, the thiol form (N=C-SH) becomes accessible for S-alkylation , a critical strategy for enhancing lipophilicity and target specificity.

SAR Logic for Novel Derivatives

To maximize biological efficacy, recent successful designs follow these substitution rules:

-

S-Position (C2): Alkylation with bulky aryl-alkyl groups or heterocyclic linkers (e.g., triazoles) locks the structure in the thio-ether form, often improving anticancer potency by targeting hydrophobic pockets in enzymes like MMP-9.

-

N1-Position: Substitution here modulates solubility and bioavailability. Benzyl or phenyl groups often enhance antimicrobial activity.

-

C4/C5-Positions: Electron-withdrawing groups (e.g., -NO₂, -Cl) on phenyl rings at these positions significantly increase Carbonic Anhydrase II (CA-II) inhibitory activity by influencing the pKa of the imidazole nitrogen.

Figure 1: Structure-Activity Relationship (SAR) logic for optimizing imidazole-2-thiol derivatives.

Part 2: Therapeutic Applications & Mechanisms[2][3]

Anticancer Activity: Targeting Metastasis (MMP-9)

Novel S-substituted imidazole-2-thiones (e.g., Compound 24 ) have emerged as dual-action agents.[1][2][3] They not only induce cytotoxicity in lung (A-549) and colorectal cancer cells but also suppress metastasis.

-

Mechanism: The S-substituted moiety occupies the active site of Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase critical for extracellular matrix degradation. Inhibition of MMP-9 prevents cancer cell migration and invasion.[1][2][3]

-

Secondary Targets: Downregulation of hTERT (telomerase) and induction of p-γH2AX (DNA damage marker).

Figure 2: Dual mechanism of action: MMP-9 inhibition preventing metastasis and DNA damage induction.

Antimicrobial Activity: The Hybrid Advantage

Hybrids incorporating thiazole or triazole rings at the S-position show superior broad-spectrum activity compared to the parent scaffold.

-

Targets: Bacterial DNA gyrase B (inhibition of replication) and fungal sterol biosynthesis (membrane disruption).

-

Key Data: MIC values for optimized derivatives often range from 4–8 µg/mL against S. aureus (MRSA) and E. coli, outperforming standard antibiotics in resistant strains.

Enzyme Inhibition: Carbonic Anhydrase II (CA-II)

The imidazole nitrogen acts as a zinc-binding group (ZBG). Derivatives with electron-withdrawing groups (e.g., 5-nitro-benzimidazole-2-thiol) exhibit nanomolar inhibition of hCA-II, a target for glaucoma and hypoxic tumors.

-

Selectivity: S-alkylation can tune selectivity toward tumor-associated isoform hCA-IX over the cytosolic hCA-II.

Part 3: Data Summary

Table 1: Comparative Biological Activity of Key Derivative Classes

| Derivative Class | Primary Target | Key Activity Metric (Best in Class) | Reference Standard |

| S-Substituted Imidazole-2-thione | MMP-9 / Tubulin | IC50 (A-549 Lung): 0.35 µM | Doxorubicin (0.41 µM) |

| Imidazole-Thiazole Hybrid | DNA Gyrase B | MIC (S. aureus): 4.88 µg/mL | Ciprofloxacin (varies) |

| Imidazole-Triazole Conjugate | Carbonic Anhydrase II | IC50 (hCA-II): 0.025 µM | Acetazolamide (0.012 µM) |

| N-Benzyl-Imidazole-2-thiol | Fungal Membrane | MIC (C. albicans): 156 µg/mL | Fluconazole |

Part 4: Experimental Protocols

Protocol A: Synthesis of S-Substituted Imidazole-2-Thiol Derivatives

Rationale: This two-step protocol first constructs the thione core via condensation, then locks the thiol tautomer via S-alkylation.

Step 1: Cyclization (Formation of Imidazole-2-thione)

-

Reagents: Dissolve 10 mmol of α-hydroxyketone (e.g., benzoin) and 12 mmol of thiourea in 20 mL of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Precipitation: Pour the cooled reaction mixture into 100 mL of crushed ice/water.

-

Isolation: Filter the yellow precipitate, wash with cold water (3x 20 mL), and recrystallize from ethanol.

-

Yield checkpoint: Expect >75% yield.

-

Step 2: S-Alkylation (Novel Derivative Formation)

-

Activation: Dissolve 5 mmol of the imidazole-2-thione product in 15 mL of anhydrous ethanol. Add 5.5 mmol of KOH or Et3N. Stir for 30 min at room temperature.

-

Alkylation: Dropwise add 5.5 mmol of the alkyl halide (e.g., benzyl bromide or a chloromethyl-triazole).

-

Reaction: Reflux for 3–5 hours.

-

Purification: Evaporate solvent. Wash residue with water to remove salts. Recrystallize from Ethanol/DMF mixture.

-

Validation: Confirm structure via ¹H-NMR (Look for disappearance of NH thione peak and appearance of S-CH₂ peak).

Protocol B: In Vitro MMP-9 Inhibition Assay (Gelatin Zymography)

Rationale: This assay visually confirms the inhibition of the enzymatic activity of MMP-9, a key metastatic driver.

-

Cell Culture: Culture A-549 cells in DMEM until 80% confluence. Treat with test compounds (0.1, 1, 10 µM) for 24h in serum-free media.

-

Collection: Collect conditioned media (supernatant) containing secreted MMPs.

-

Electrophoresis: Mix supernatant with non-reducing sample buffer. Load onto 10% SDS-PAGE gel containing 0.1% gelatin .

-

Renaturation: After running, wash gel 2x 30 min in 2.5% Triton X-100 to remove SDS and renature enzymes.

-

Incubation: Incubate gel in development buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5) at 37°C for 18–24h.

-

Staining: Stain with Coomassie Blue R-250 for 1h, then destain.

-

Quantification: MMP-9 activity appears as clear bands against a blue background. Scan and quantify band intensity using ImageJ relative to control.

References

-

Golcienė, B., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation.[2] Journal of Enzyme Inhibition and Medicinal Chemistry.[3] 3

-

Al-Wahaibi, L.H., et al. (2024). Synthesis, biochemical and in silico exploration of novel imidazole based 1,2,3-triazoles as potential hit against carbonic anhydrase II isozyme. Journal of the Brazilian Chemical Society. 4[1][2][5][6][7][8][9][4][10]

-

Alshammari, M.B., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules.[11][3][8][9][10][12][13][14][15][16][17] 15[1][2][5][6][7][9][4][10]

-

De Vita, D., et al. (2025). Inhibition of the α-carbonic anhydrase from Vibrio cholerae with amides and sulfonamides incorporating imidazole moieties. Journal of Enzyme Inhibition and Medicinal Chemistry.[3] 18[1][2][5][6][7][8][9][4][10][19][20]

-

Khan, S., et al. (2025). Imidazole-2-thione and Acylhydrazone Derivatives Targeting Carbonic Anhydrase-II: Synthesis, In Vitro Evaluations, and MM-GBSA Calculation. Letters in Drug Design & Discovery. 6[1][2][5][6][7][9][4][10]

Sources

- 1. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. chemijournal.com [chemijournal.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. oatext.com [oatext.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. clinmedkaz.org [clinmedkaz.org]

- 11. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scialert.net [scialert.net]

- 13. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 14. scispace.com [scispace.com]

- 15. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Comprehensive Experimental Setup for Evaluating the Anti-Inflammatory Properties of Imidazole Derivatives

Executive Summary

The imidazole pharmacophore is a cornerstone in medicinal chemistry, forming the structural basis of histamine, histidine, and numerous FDA-approved drugs (e.g., Ketoconazole, Losartan). Recent structure-activity relationship (SAR) studies have identified imidazole derivatives as potent anti-inflammatory agents that function primarily by dual inhibition of the Cyclooxygenase (COX) and Lipoxygenase (LOX) pathways, as well as the modulation of p38 MAPK and NF-

This guide provides a rigorous, multi-phase experimental framework for validating these properties. It moves from high-throughput in vitro screening to mechanistic cell-based assays (RAW 264.7 models) and culminates in standard in vivo validation.

Compound Preparation & Quality Control

Before biological testing, sample integrity must be guaranteed to prevent false positives due to solvent toxicity or impurities.

-

Purity: Compounds must be

pure (verified by HPLC/NMR). -

Solubilization:

-

Dissolve imidazole derivatives in 100% Dimethyl Sulfoxide (DMSO) to create a stock solution (typically 10–100 mM).

-

Critical Threshold: The final concentration of DMSO in cell culture media must not exceed 0.1% (v/v) .[1] Higher concentrations induce cytotoxicity and alter cytokine secretion, invalidating anti-inflammatory data.

-

Self-Validation: Always include a "Vehicle Control" (0.1% DMSO + Media) to normalize baseline cellular stress.

-

Phase I: High-Throughput In Vitro Screening

Objective: Rapidly filter library candidates based on their ability to stabilize protein structure under stress, a proxy for membrane stabilization and anti-inflammatory potential.

Protocol A: Albumin Denaturation Assay

Inflammation induces protein denaturation, leading to auto-antigen production. Agents that prevent denaturation often possess anti-inflammatory properties.[2]

Reagents:

-

1% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS, pH 6.4).

-

Standard: Diclofenac Sodium or Ibuprofen.

Workflow:

-

Mix: Combine 450

L of 1% BSA with 50 -

Incubate: Keep at 37°C for 20 minutes (Equilibration).

-

Induce Stress: Heat at 70°C for 5 minutes (Denaturation step).

-

Read: Cool to room temperature and measure absorbance at 660 nm .

Calculation:

Expert Insight: If your compound precipitates upon heating, this assay yields false results. Centrifuge samples before reading absorbance if turbidity is visible.

Phase II: Cell-Based Mechanistic Validation (Gold Standard)

Objective: Quantify the suppression of inflammatory mediators (NO, Cytokines) in a living system without inducing cell death.

Model System: RAW 264.7 Murine Macrophages induced with Lipopolysaccharide (LPS).[1][3][5]

The Signaling Pathway (Mechanism of Action)

Understanding the target is crucial for experimental design. Imidazole derivatives typically intervene in the NF-

Figure 1: Mechanism of Action. Imidazole derivatives attenuate inflammation by blocking MAPK phosphorylation and NF-

Step-by-Step Cell Assay Protocol

Step 1: Cytotoxicity Screen (MTT Assay)

Requirement: You must prove the compound is anti-inflammatory, not just cytotoxic.

-

Seed RAW 264.7 cells (

cells/well) in 96-well plates. Incubate 24h. -

Treat with compound (1–100

M) for 24h. -

Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

-

Dissolve formazan crystals in DMSO. Read at 570 nm.

-

Criteria: Only proceed with concentrations retaining

cell viability.

Step 2: Nitric Oxide (NO) Quantification (Griess Assay)[8]

-

Seed: RAW 264.7 cells in 96-well plates.

-

Pre-treatment: Add Imidazole derivative (selected non-toxic doses) for 1 hour.

-

Induction: Add LPS (1

g/mL) and incubate for 24 hours. -

Collection: Transfer 100

L of culture supernatant to a new plate. -

Reaction: Add 100

L Griess Reagent (1:1 mix of 1% Sulfanilamide and 0.1% NED). -

Measurement: Incubate 10 mins in dark; read Absorbance at 540 nm .

-

Quantification: Compare against a Sodium Nitrite (

) standard curve.

Step 3: Cytokine Analysis (ELISA)[1][5]

-

Use supernatants from Step 2.

-

Perform Sandwich ELISA for TNF-

and IL-6 using commercial kits (e.g., R&D Systems, BD Biosciences). -

Note: Imidazole derivatives often show potent suppression of TNF-

but variable effects on IL-6.

Phase III: In Vivo Validation

Objective: Confirm efficacy in a complex physiological system.

Model: Carrageenan-Induced Paw Edema (Rat/Mouse).[7][9] Ethical Note: Must be approved by IACUC/Animal Ethics Committee.

Protocol

-

Animals: Wistar rats (150–200g). Groups: Control (Saline), Vehicle (DMSO/Saline), Standard (Indomethacin 10 mg/kg), and Test Groups (Imidazole deriv. 10, 50 mg/kg).

-

Administration: Administer drugs orally (p.o.) or intraperitoneally (i.p.) 1 hour prior to induction.

-

Induction: Inject 0.1 mL of 1% Carrageenan (

-carrageenan) into the sub-plantar region of the right hind paw. -

Measurement: Measure paw volume using a Plethysmometer at

hours.

Data Presentation Table:

| Group | Dose (mg/kg) | Mean Paw Volume (mL) at 3h | % Inhibition |

| Vehicle Control | - | - | |

| Indomethacin | 10 | ||

| Imidazole-A | 50 |

Experimental Workflow Summary

Figure 2: Experimental Workflow. Progression from chemical screening to biological validation.

References

-

Mechanisms of Imidazole

-

In Vitro Protocols (Albumin Denaturation)

-

Alam, M. & Singh, V. (2020).[11] "In vitro anti-inflammatory activity assay." Bio-protocol.

-

Vertex AI Search Result 1.13: "Anti-inflammatory activity testing using protein denaturation inhibition method."

-

-

Cell-Based Protocols (RAW 264.7)

-

BenchChem Application Note. "In Vitro Anti-inflammatory Assay for Acremine F using RAW 264.7 Cells."

-

Vertex AI Search Result 1.8: "Guidelines for anti‐inflammatory assays in RAW264.7 cells."

-

-

In Vivo Protocols (Carrageenan Edema)

-

Winter, C.A., et al. (1962).[9] "Carrageenan-induced paw edema in hind paw of the rat as an assay for anti-inflammatory drugs." Proc Soc Exp Biol Med.

-

Vertex AI Search Result 1.23: "Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv Protocol."

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. e-mjm.org [e-mjm.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scribd.com [scribd.com]